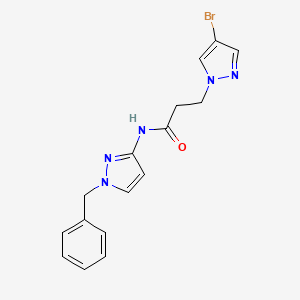![molecular formula C18H16N2O2S B5763942 2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5763942.png)
2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide, also known as NTEAH, is a chemical compound that has been studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It may also induce apoptosis by activating certain signaling pathways in cancer cells.
Biochemical and Physiological Effects:
2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, as well as induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide in lab experiments is its potential anti-cancer properties. It may be useful in studying the mechanisms of cancer cell growth and proliferation, as well as in developing new cancer treatments. However, one limitation is that the mechanism of action of 2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide. One area of research could focus on further elucidating the mechanism of action of 2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide, particularly in relation to its anti-cancer properties. Another area of research could involve exploring the potential use of 2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide in the treatment of other diseases, such as inflammatory diseases. Additionally, research could focus on developing new derivatives of 2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide with improved properties and potential therapeutic applications.
Synthesemethoden
2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide can be synthesized through a multi-step process involving the reaction of 2-naphthol with thionyl chloride, followed by the reaction of the resulting 2-naphthyl chloride with 2-thiophenecarboxaldehyde. The final step involves the reaction of the resulting 2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide with hydrazine hydrate. This synthesis method has been reported in several scientific publications.
Wissenschaftliche Forschungsanwendungen
2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
2-naphthalen-2-yloxy-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-13(17-7-4-10-23-17)19-20-18(21)12-22-16-9-8-14-5-2-3-6-15(14)11-16/h2-11H,12H2,1H3,(H,20,21)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSJMSKRPNVCBE-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC2=CC=CC=C2C=C1)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC2=CC=CC=C2C=C1)/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49818844 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-naphthalen-2-yloxy-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5763879.png)
![N-[4-(4-methyl-1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5763885.png)
![2-chloro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5763887.png)
![2-{[(2,4-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5763900.png)
![N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5763905.png)

![2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide](/img/structure/B5763914.png)


![2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5763945.png)